Sodium;3-methoxy-3-oxoprop-1-en-1-olate

Description

Fundamental Principles of Carbonyl Enolates in Organic Synthesis

Enolates are highly reactive organic intermediates that play a crucial role in a vast array of synthetic transformations. scienceinfo.com They are organic anions formed by the deprotonation of a carbonyl compound at the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.comwikipedia.org The acidity of the α-hydrogen is significantly increased due to the electron-withdrawing nature of the adjacent carbonyl group. universalclass.com

The stability of the resulting enolate anion is a key factor in its formation and reactivity. This stability arises from the delocalization of the negative charge over the oxygen and α-carbon atoms through resonance. scienceinfo.commasterorganicchemistry.com This resonance hybrid structure means the enolate has the characteristics of both an alkoxide and a carbanion. wikipedia.org Although the major resonance contributor places the negative charge on the more electronegative oxygen atom, the nucleophilic character at the α-carbon is central to its utility in synthesis. scienceinfo.com

Enolates are powerful nucleophiles and are fundamental to many carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylation reactions. scienceinfo.comyoutube.com Their formation can be influenced by the choice of base, solvent, and temperature, which can selectively produce either the kinetic or thermodynamic enolate, thereby controlling the regioselectivity of subsequent reactions. youtube.com

The Principle of Vinylogy: Electronic Delocalization and its Implications for Reactivity

The principle of vinylogy, first described in 1926 by Ludwig Claisen, explains the transmission of electronic effects through a conjugated π-system. wikipedia.org It posits that a functional group's electronic influence can be relayed to a distal position in a molecule through one or more intervening carbon-carbon double bonds. nih.govnih.gov Functional groups that are separated by a conjugated vinyl group are described as "vinylogous". wikipedia.org

This electronic communication allows for reactivity at a remote site that is analogous to the reactivity of the parent functional group. wikipedia.orgchemeurope.com For instance, the acidity of a γ-hydrogen in an α,β-unsaturated carbonyl compound is enhanced due to the delocalization of the resulting negative charge across the conjugated system, a classic example of vinylogous reactivity. wikipedia.org This extended conjugation enables nucleophilic attack at positions further down the carbon chain (e.g., the γ, ε, or ω positions) in what are known as vinylogous reactions, such as the vinylogous aldol reaction. nih.govchemeurope.com The effectiveness of this electronic transmission depends on the proper alignment of the π orbitals within the conjugated system. wikipedia.org

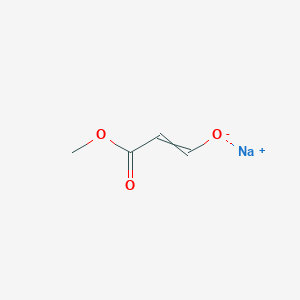

Chemical Identity and Structural Characteristics of Sodium;3-methoxy-3-oxoprop-1-en-1-olate as a Vinylogous Ester Enolate

This compound is the sodium salt of the enolate derived from methyl 3-oxopropanoate. It is classified as a vinylogous ester enolate. Its structure combines the features of an enolate with the principle of vinylogy.

The deprotonation occurs at the carbon γ to the ester carbonyl group, but α to the aldehyde carbonyl group of the parent dicarbonyl compound. The resulting anion is stabilized by delocalization across the O=C-C=C-O⁻ conjugated system. This extended delocalization is a hallmark of a vinylogous system. The negative charge is shared between the oxygen atom of the enolate and the oxygen atom of the methoxycarbonyl group, with nucleophilic character present at the carbon atoms of the chain.

The chemical identity of this compound is summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1872210-12-2 |

| Molecular Formula | C₄H₅NaO₃ |

| Molecular Weight | 124.07 g/mol |

| SMILES | COC(=O)C=C[O-].[Na+] |

This structure is an excellent example of a vinylogous enolate. The presence of the ester group in conjugation with the enolate system modifies the electronic properties and reactivity compared to a simple ketone or aldehyde enolate. The electronic effects of the methoxycarbonyl group are transmitted through the carbon-carbon double bond, influencing the nucleophilicity of the remote carbon atom. nih.govmdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5NaO3 |

|---|---|

Molecular Weight |

124.07 g/mol |

IUPAC Name |

sodium;3-methoxy-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1 |

InChI Key |

NYWJCVQZTBEUNL-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C=C[O-].[Na+] |

Origin of Product |

United States |

Advanced Mechanistic Investigations into the Reactivity of Sodium;3 Methoxy 3 Oxoprop 1 En 1 Olate

Nucleophilic Character and Ambident Reactivity of Vinylogous Ester Enolates

Vinylogous enolates, such as sodium;3-methoxy-3-oxoprop-1-en-1-olate, are extended enolates where the electronic effects of the functional group are transmitted through a conjugated system. acs.orgresearchgate.netnih.gov This delocalization of electron density results in multiple nucleophilic sites, leading to ambident reactivity. The nucleophilic character can be expressed at the α-carbon (adjacent to the carbonyl) or the γ-carbon (at the end of the conjugated system). acs.orgresearchgate.netnih.gov

The reaction of vinylogous ester enolates with electrophiles can theoretically yield two different products, resulting from attack at either the α- or γ-position. nih.govrsc.org While γ-site regioselectivity is commonly observed due to orbital coefficients and electrophilic susceptibility, α-selective reactions have also been developed. nih.gov The ability to control this regioselectivity is a significant area of research in synthetic chemistry. nih.gov For instance, in organocatalytic asymmetric Michael reactions, conditions have been established to achieve predominant α-selectivity. nih.govrsc.orgrsc.org This control over regioselectivity is crucial as it dictates the structure of the final product.

Several factors are known to influence the regioselectivity of electrophilic attack on vinylogous ester enolates. These include:

Electronic Effects: The inherent electronic properties of the enolate and the electrophile play a significant role. The distribution of the highest occupied molecular orbital (HOMO) coefficients can favor one nucleophilic site over the other. acs.org

Steric Effects: Steric hindrance at either the α- or γ-position of the enolate, or on the electrophile, can direct the attack to the less hindered site. nih.gov For example, steric shielding of the Cγ-position is a strategy used to achieve α-regioselectivity. nih.gov

Stereoelectronic Effects: The spatial arrangement of orbitals can influence the reaction pathway. The geometry of the enolate (E vs. Z) can impact the facial selectivity of the electrophilic attack.

Catalyst Control: The choice of catalyst is a powerful tool for directing regioselectivity. Bifunctional catalysts, for instance, can use an "anchoring effect" to control the attack site of the in situ generated dienolate. nih.gov In phase-transfer catalysis, ion-pairing between the catalyst and the enolate anion is expected to govern regio- and stereoselectivity. mdpi.com

Reaction Conditions: Factors such as the solvent, temperature, and the nature of the counter-ion (e.g., sodium) can also influence the outcome of the reaction.

Carbon-Carbon Bond Forming Reactions Involving the Enolate

The rich reactivity of this compound makes it a valuable precursor in a variety of carbon-carbon bond-forming reactions.

Vinylogous Michael additions are a cornerstone of the application of these enolates. nih.govrsc.orgrsc.org The reaction involves the conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. Both α- and γ-addition products can be obtained with high regioselectivity depending on the reaction conditions. nih.govnsf.gov

Recent advancements have focused on the development of enantioselective variants of this reaction. By employing chiral bifunctional organocatalysts, such as squaramides, it is possible to achieve high enantioselectivities (e.g., 94–99% ee) in the α-regioselective Michael addition to nitroolefins. nih.govrsc.orgrsc.org These reactions often proceed in good yields under mild conditions and with low catalyst loadings. nih.govrsc.orgrsc.org

Table 1: Examples of Enantioselective Michael Additions

| Electrophile | Catalyst | Regioselectivity | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Nitroolefin | Chiral Squaramide | α | 60-88 | 94-99 |

| Enals | Iminium Activation | γ | - | - |

Data compiled from various studies on vinylogous Michael additions. nih.gov

The vinylogous aldol (B89426) reaction is another important carbon-carbon bond-forming transformation that utilizes vinylogous enolates. nih.gov In this reaction, the enolate adds to an aldehyde or ketone to form a δ-hydroxy-α,β-unsaturated carbonyl compound. nih.gov The control of regioselectivity is also a key challenge in these reactions. The use of bulky Lewis acids, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), has been shown to effectively block the α-position of the dienolate, thereby forcing the reaction to occur at the distal γ-carbon. nih.gov

The aldol condensation, in general, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl. sigmaaldrich.comjackwestin.com The vinylogous extension of this reaction provides access to more complex and functionally rich molecules. nih.gov

The alkylation of enolates with alkyl halides is a fundamental method for constructing new carbon-carbon bonds. openstax.orgresearchgate.net However, the alkylation of ambident vinylogous enolates presents challenges in controlling the regioselectivity between C-alkylation (at the α- or γ-carbon) and O-alkylation.

The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. Hard electrophiles tend to react at the harder oxygen center (O-alkylation), while soft electrophiles favor reaction at the softer carbon centers (C-alkylation). bham.ac.uk The regioselectivity between the α- and γ-carbons in C-alkylation is also a significant consideration. Generally, direct alkylation of acyclic ketone dienolates can be challenging, with γ,γ-disubstituted substrates sometimes showing a preference for α-addition. researchgate.net The development of catalytic asymmetric alkylation methods for vinylogous systems remains an active area of research. researchgate.net

Influence of Metal Counterions and Solvation on Enolate Structure and Reactivity

The identity of the metal counterion and the nature of the surrounding solvent molecules play a critical role in dictating the structure, aggregation state, and subsequent reactivity of enolates. For sodium enolates, such as this compound, these factors determine the accessibility of the nucleophilic carbon and oxygen centers, thereby influencing reaction rates and selectivity.

Impact of Solvent and Additives on Reactivity and Selectivity

The solvent system and the inclusion of specific additives can dramatically alter the structure of sodium enolates, thereby modulating their reactivity and the selectivity of their reactions (e.g., C-alkylation vs. O-alkylation).

Solvent Effects: The coordinating ability of the solvent is a primary factor influencing enolate behavior. In weakly coordinating ether solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), sodium enolates exist predominantly as tight ion pairs and aggregates. msu.eduubc.ca These aggregated forms are generally less reactive. Reactions in these solvents tend to favor C-alkylation, as the sodium cation is closely associated with the enolate oxygen, leaving the α-carbon as the more accessible nucleophilic site.

Conversely, highly polar, strongly coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoramide (B148902) (HMPA) can effectively solvate the sodium cation. msu.eduubc.ca This solvation disrupts the aggregates and promotes the formation of solvent-separated ion pairs or even "naked," essentially free, enolate anions. ubc.ca This disaggregation and increased charge separation significantly enhances the enolate's reactivity. Furthermore, the increased solvation of the cation exposes the oxygen atom, making it a more competitive nucleophilic center and thus increasing the proportion of O-alkylation products. ubc.ca

Influence of Additives: Additives are frequently used to deliberately modify enolate reactivity and selectivity.

Hexamethylphosphoramide (HMPA): HMPA is a powerful Lewis basic additive known for its exceptional ability to solvate cations. researchgate.netnih.gov The addition of even small quantities of HMPA can lead to the breakdown of enolate aggregates into smaller, more reactive species, such as dimers or monomers. nih.govresearchgate.net By coordinating strongly to the Na⁺ ion, HMPA facilitates the separation of the ion pair, which can enhance reaction rates and alter regioselectivity, often favoring 1,4-addition in reactions with α,β-unsaturated carbonyl compounds. researchgate.net Detailed NMR studies on lithium enolates have shown that HMPA serially solvates the cation, leading to deaggregation, a principle that extends to other alkali metal enolates. nih.govresearchgate.net

Crown Ethers: Crown ethers are macrocyclic polyethers with central cavities that can selectively bind specific metal cations. msu.edu The size of the cavity can be tailored to fit the ionic radius of the counterion. For sodium enolates, crown ethers like 15-crown-5 (B104581) are particularly effective at sequestering the Na⁺ ion. msu.eduresearchgate.net This complexation effectively removes the cation from the enolate oxygen, breaking up aggregates and generating a highly reactive, "naked" enolate anion. This leads to a significant increase in reaction rates for processes like alkylation. The enhanced ionization provided by crown ethers can provide additional control over the course of enolate reactions. msu.edu

Table 2: Effect of Solvents and Additives on Sodium Enolate Reactivity

| Solvent/Additive | Primary Effect on Enolate Structure | Impact on Reactivity/Selectivity | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Promotes aggregates and contact ion pairs. | Moderate reactivity; generally favors C-alkylation. | msu.eduubc.ca |

| Dimethyl Sulfoxide (DMSO) | Disrupts aggregates; promotes solvent-separated ion pairs. | Enhanced reactivity; increases O-alkylation. | msu.eduubc.ca |

| Hexamethylphosphoramide (HMPA) | Strong cation solvation; causes deaggregation to smaller species. | Greatly enhanced reactivity; can alter regioselectivity. | researchgate.netnih.govresearchgate.net |

| Crown Ethers (e.g., 15-Crown-5) | Sequesters Na⁺ cation, creating "naked" enolate anions. | Dramatically increased reactivity. | msu.eduresearchgate.net |

Applications of Sodium;3 Methoxy 3 Oxoprop 1 En 1 Olate in Synthetic Organic Chemistry

As a Versatile C3 Building Block for Carbonyl Compounds

The intrinsic reactivity of sodium;3-methoxy-3-oxoprop-1-en-1-olate makes it an excellent three-carbon (C3) building block for the synthesis of various carbonyl compounds. As an enolate, the negative charge is delocalized across the oxygen and carbon atoms, allowing it to act as a potent nucleophile. This nucleophilicity is central to its ability to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.

The reaction of this enolate with a range of electrophiles, such as alkyl halides, provides a direct route to functionalized carbonyl compounds. The methoxycarbonyl group not only activates the molecule for enolate formation but also offers a handle for further synthetic manipulations, such as hydrolysis and decarboxylation to yield ketones, or transformation into other functional groups. This versatility allows chemists to introduce a three-carbon chain with a reactive carbonyl functionality into a target molecule, significantly expanding the accessible chemical space.

Synthesis of Complex Molecular Architectures

The utility of this compound extends to the assembly of intricate molecular frameworks, demonstrating its importance in modern synthetic strategies.

Construction of β-Keto Esters and 1,3,5-Tricarbonyl Derivatives

β-Keto esters are valuable synthetic intermediates due to the presence of multiple reactive sites. pharmaxchange.inforsc.orgnih.gov The acetoacetic ester synthesis, a classic method for their preparation, involves the alkylation of an enolate derived from a β-keto ester. researchgate.net this compound can be conceptualized as a masked equivalent of the enolate of methyl acetoacetate, making it a suitable precursor for β-keto ester synthesis through reaction with appropriate electrophiles. The reaction of enolates with acylating agents is a common strategy to generate β-dicarbonyl compounds. researchgate.net

Furthermore, this C3 building block can be employed in strategies to construct 1,3,5-tricarbonyl compounds. These motifs are key components of various natural products and pharmaceutically active molecules. organic-chemistry.org The synthesis of 1,3,5-tricarbonyl derivatives can be achieved through the condensation of 1,3-bis(silyl enol ethers) with acid chlorides under mild conditions. rsc.orgyoutube.com While direct examples involving this compound are not prevalent in readily available literature, its structural similarity to key intermediates in these syntheses suggests its potential as a synthon in related methodologies.

Access to Biologically Relevant Scaffolds and Natural Product Precursors

The synthesis of biologically active molecules and natural products often relies on the use of versatile and functionalized building blocks. β-Keto esters, which can be synthesized using enolate chemistry, are crucial precursors in the synthesis of complex natural products. nih.gov The ability to introduce a functionalized three-carbon unit makes this compound a potentially valuable tool in this area. Although specific examples detailing the use of this exact compound in the total synthesis of natural products are not widely documented, the types of structures it can generate are frequently found in biologically relevant scaffolds.

Heterocyclic Ring System Synthesis

One of the most well-documented applications of a closely related compound is in the synthesis of heterocyclic ring systems, which form the core of many pharmaceuticals. Specifically, a structurally analogous compound, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, has been shown to be an effective precursor for the synthesis of pyrimidines. rsc.org

This reaction involves the condensation of the sodium salt with various amidinium salts, leading to the formation of 2-substituted pyrimidine-5-carboxylic esters. rsc.org This transformation highlights the utility of this C3 building block in constructing six-membered aromatic heterocycles. The reaction proceeds by the nucleophilic attack of the enolate on the amidinium salt, followed by cyclization and elimination to afford the pyrimidine (B1678525) ring.

The general principle of using functionalized three-carbon units to construct five- and six-membered rings is a cornerstone of heterocyclic chemistry. For instance, 1,3-dicarbonyl compounds are common starting materials for the synthesis of pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and guanidine, respectively. organic-chemistry.orgorganic-chemistry.orgnih.gov Given its structure, this compound represents a valuable synthon for accessing such heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Synthesized from 1,3-Dicarbonyl Precursors

| Heterocycle | Dinucleophile |

|---|---|

| Pyrimidine | Amidinium Salt |

| Pyrazole | Hydrazine |

Integration in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. researchgate.netrsc.org The high reactivity and multiple functional sites of this compound make it an ideal candidate for integration into such reaction sequences.

While specific examples of cascade or multicomponent reactions explicitly utilizing this compound are not extensively reported, its potential is evident. As a nucleophilic C3 component, it could participate in MCRs that involve the in-situ formation of key intermediates. For example, in a Biginelli-type reaction, which is a well-known MCR for the synthesis of dihydropyrimidinones, a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) are condensed together. The enolate of the β-dicarbonyl compound is a key intermediate in this process.

The ability of this compound to act as a precursor to various reactive intermediates opens up possibilities for its use in designing novel cascade and multicomponent reactions for the efficient synthesis of complex molecular targets.

Stereochemical Control in Reactions Mediated by Sodium;3 Methoxy 3 Oxoprop 1 En 1 Olate

Enantioselective Transformations

The generation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis. For reactions involving prochiral enolates like Sodium;3-methoxy-3-oxoprop-1-en-1-olate, or reactions with prochiral electrophiles, enantioselectivity is achieved by introducing a chiral influence, typically in the form of a catalyst or a covalently bound chiral auxiliary.

Asymmetric Catalysis with Organocatalysts and Metal Complexes

Asymmetric catalysis provides an elegant method for achieving enantioselectivity, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. Both organocatalysts and chiral metal complexes have been successfully employed in reactions of malonate-type nucleophiles.

Organocatalysis: Chiral amines and their derivatives, such as those based on cinchona alkaloids or prolinol ethers, are prominent in activating α,β-unsaturated systems towards nucleophilic attack by malonates. mdpi.comrsc.org These catalysts often operate through the formation of a chiral iminium ion with the electrophile, which then reacts with the enolate. Bifunctional catalysts, containing both a basic site to activate the malonate and a hydrogen-bond donor to activate the electrophile, have also proven highly effective. For instance, tertiary amine-thioureas have been used to catalyze the Michael addition of malonates to sterically hindered enones, yielding products with quaternary stereocenters in high enantiomeric excess. acs.org

Metal Catalysis: Chiral metal complexes offer a diverse and powerful toolkit for enantioselective transformations. Complexes of metals like nickel, iridium, and copper have been used to catalyze asymmetric Michael additions and allylic alkylations with malonate nucleophiles. mdpi.comorganic-chemistry.org For example, a chiral bis-(cyclohexyldiamine)-based Ni(II) complex has been shown to effectively catalyze the enantioselective Michael addition of a malonate to β-nitrostyrene. mdpi.com The proposed mechanism involves the displacement of a ligand by the malonate to form a chiral metal enolate, which then adds to the coordinated nitroalkene. mdpi.com

Table 1: Examples of Asymmetric Catalysis in Reactions of Malonate Nucleophiles

| Catalyst Type | Reaction | Electrophile | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Organocatalyst | Michael Addition | β-nitrostyrene | Dimethyl malonate | Primary amine-thiourea | High | High | mdpi.com |

| Organocatalyst | Michael Addition | β,β-disubstituted enone | Diethyl malonate | Amine-thiourea | High | up to 95 | acs.org |

| Metal Complex | Michael Addition | β-nitrostyrene | tert-butyl phenyl malonate | Chiral Ni(II) complex | High | High | mdpi.com |

| Metal Complex | Allylic Alkylation | Trisubstituted allylic carbonate | Dialkyl malonate | Iridium complex | up to 93 | up to 97 | organic-chemistry.org |

| Organocatalyst | Michael Addition | α,β-unsaturated ketones | Malonates | 1,2-diphenylethanediamine | 61-99 | 65->99 | nih.gov |

Application of Chiral Auxiliaries in Asymmetric Induction

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being cleaved to reveal the enantioenriched product. While less atom-economical than catalysis, this method is often robust and predictable.

In the context of malonate enolates, a chiral auxiliary could be attached to the ester group. The bulky and stereochemically defined environment of the auxiliary would then shield one face of the enolate, forcing the electrophile to attack from the less hindered face. This strategy has been widely applied in the alkylation and aldol (B89426) reactions of various enolates to create new stereocenters with high levels of control. documentsdelivered.comstackexchange.com For instance, new stereoselective alkylation methods have been developed for creating chiral, non-racemic quaternary centers using a chiral auxiliary protocol involving α-alkylated malonate imidazolidinones. researchgate.net The stereoselectivity in these systems can often be rationalized by proposing a transition state where the metal cation is chelated by the enolate and the auxiliary, leading to a rigid conformation that dictates the direction of electrophilic attack. researchgate.net

Diastereoselective Reactions

When a reaction has the potential to form multiple diastereomers, controlling which one is formed is known as diastereocontrol. In reactions of enolates like this compound, diastereoselectivity can be achieved when either the enolate or the electrophile already contains a stereocenter.

The principles of diastereoselection are well-established in aldol reactions, where a chiral aldehyde or a chiral enolate can direct the formation of syn or anti diastereomers. researchgate.netnih.gov For enolates derived from malonic acid half-esters, which are prochiral at the nucleophilic carbon, reaction with a chiral aldehyde would lead to the formation of two diastereomers. The facial selectivity of the reaction is determined by the steric and electronic properties of both the enolate and the aldehyde, often rationalized using models like the Felkin-Anh model for nucleophilic addition to chiral carbonyls.

The use of chiral auxiliaries, as discussed above, is a powerful method for inducing diastereoselectivity. The products of such reactions are diastereomers, and their ratio (diastereomeric ratio, or d.r.) is a measure of the reaction's selectivity. High diastereoselectivity is often achieved by ensuring a strong conformational bias in the transition state. stackexchange.com

Control of E/Z Selectivity in Enolate Formation and Subsequent Reactions

For some enolates, particularly those derived from ketones or esters with an α-substituent, the enolate double bond can exist as one of two geometric isomers, (E) or (Z). The geometry of the enolate can have a profound impact on the stereochemical outcome of its subsequent reactions, for example, in controlling the syn/anti diastereoselectivity of aldol additions.

The formation of this compound from its corresponding β-ketoester does not present an issue of E/Z isomerism at the newly formed double bond due to the symmetry of the starting material's α-position. However, if this enolate were to be alkylated and then deprotonated again, the resulting substituted enolate could exist as E/Z isomers.

The control of enolate geometry is typically achieved by carefully selecting the deprotonating base, solvent, and temperature. Kinetically controlled deprotonation (using a bulky, strong base like lithium diisopropylamide (LDA) at low temperature) often favors the (E)-enolate to avoid steric interactions in the transition state. princeton.edu Conversely, thermodynamically controlled conditions (using a smaller, weaker base at higher temperatures) allow for equilibration to the more stable enolate isomer, which is often the (Z)-isomer. princeton.edu The specific outcome depends heavily on the steric bulk of the substituents on the parent carbonyl compound. princeton.edu While not directly applicable to the initial formation of the title compound, these principles are fundamental to controlling stereochemistry in the reactions of more complex, substituted enolates.

Advanced Characterization and Computational Approaches for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Mechanistic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of sodium enolates like "Sodium;3-methoxy-3-oxoprop-1-en-1-olate" in solution. Due to the nature of alkali metal enolates, they often exist not as simple ions but as complex aggregates, such as dimers or tetramers, especially in non-polar solvents. acs.org The specific aggregation state can influence the enolate's reactivity and stereoselectivity in subsequent reactions.

¹H and ¹³C NMR spectroscopy can elucidate these solution structures. The chemical shifts of the vinylic proton and the carbons of the enolate backbone are sensitive to the electronic environment, which is affected by ion pairing and aggregation. acs.org For "this compound," specific shifts can be predicted. The proton on the α-carbon (C2) would show a characteristic upfield shift compared to its position in the parent β-ketoester, methyl acetoacetate, due to the increased electron density in the enolate. fiveable.meresearchgate.net

The interaction with the sodium cation (Na⁺) is crucial. While ²³Na NMR is possible, it is often broad and less informative. Instead, the effect of the cation on the ¹H and ¹³C nuclei of the enolate provides indirect evidence of the solution-state structure. Techniques like the Method of Continuous Variation (MCV) combined with NMR can be employed to determine the stoichiometry of these aggregates. acs.org By preparing a series of solutions with varying mole fractions of two different enolates and analyzing the NMR shifts, it is possible to distinguish between different aggregation states (e.g., homo- and heteroaggregates). acs.org

Dynamic NMR spectroscopy can also provide information on the equilibria between different enolate isomers or aggregate forms. fiveable.me This is crucial for understanding mechanistic pathways, as the reactive species might be a minor component in a complex equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical data for similar enolates and the parent ester. Actual values may vary based on solvent and concentration.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (Carbonyl) | - | ~170-175 | The carbonyl carbon is significantly shielded in the enolate compared to the keto form. researchgate.netlibretexts.org |

| C2 (α-carbon) | ~4.5-5.0 | ~85-95 | This carbon bears significant negative charge density in the enolate resonance structure. fiveable.me |

| C3 (β-carbon) | ~6.5-7.5 | ~155-160 | The vinylic carbon atom. |

| Methoxy (CH₃) | ~3.5-3.7 | ~50-55 | Similar to the parent ester, but can be influenced by the overall electronic structure. researchgate.netmdpi.com |

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Predicting Selectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for exploring the intricacies of reaction mechanisms involving enolates. It allows for the calculation of the electronic structure and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. goettingen-research-online.denih.gov For reactions involving "this compound," DFT can be used to predict reactivity and selectivity (chemo-, regio-, and stereoselectivity).

A key aspect of enolate chemistry is its ambident nucleophilicity, with potential reaction sites at both the α-carbon and the oxygen atom. libretexts.org DFT calculations can model the frontier molecular orbitals (HOMO and LUMO) to predict whether a given electrophile will react at the carbon (C-alkylation) or oxygen (O-alkylation). The outcome often depends on the nature of the electrophile (hard vs. soft) and the reaction conditions. bham.ac.uk

Furthermore, DFT is invaluable for studying the role of the sodium cation. Calculations can model the structure of the sodium enolate ion pair and its aggregates, revealing how the cation coordinates with the enolate and influences its geometry. goettingen-research-online.denih.gov This coordination can dictate the facial selectivity of reactions by blocking one face of the enolate. DFT calculations can compare the energies of different transition states leading to various stereoisomeric products, thereby predicting the reaction's stereochemical outcome. For instance, different transition state models (e.g., open vs. closed) can be evaluated to understand the origins of stereoselectivity in aldol (B89426) or alkylation reactions.

Table 2: Illustrative DFT-Calculated Energy Profile for an Enolate Alkylation (Note: These values are hypothetical and serve to illustrate the application of DFT.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Sodium Enolate + Alkyl Halide | 0.0 |

| TS_C-alkylation | Transition state for C-alkylation | +15.2 |

| TS_O-alkylation | Transition state for O-alkylation | +18.5 |

| Product_C | C-alkylated product | -10.8 |

| Product_O | O-alkylated product | -5.2 |

These hypothetical data suggest that C-alkylation is both kinetically (lower transition state energy) and thermodynamically (more stable product) favored over O-alkylation for this particular reaction.

Kinetic Studies and Reaction Rate Analysis to Understand Mechanistic Pathways

Kinetic studies provide experimental data that complement the structural information from NMR and the theoretical insights from DFT. By measuring reaction rates under various conditions (e.g., changing temperature, reactant concentrations, or solvent), a rate law can be determined, which is fundamental to elucidating the reaction mechanism.

A critical concept in the reactions of enolates derived from unsymmetrical ketones is the formation of kinetic versus thermodynamic products. udel.edumasterorganicchemistry.com While "this compound" is derived from a symmetrical precursor (dimethyl malonate, after initial reaction and decarboxylation context), the principles of kinetic and thermodynamic control are central to understanding its subsequent reactions, such as alkylations. The choice of base, temperature, and solvent determines whether the reaction pathway is governed by the rate of formation (kinetic control) or the stability of the product (thermodynamic control). bham.ac.uk

Kinetic Control: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA), low temperatures, and aprotic solvents. These conditions lead to the rapid, irreversible formation of the most accessible, though not necessarily most stable, product. masterorganicchemistry.comyoutube.com

Thermodynamic Control: Favored by weaker bases (like sodium ethoxide), higher temperatures, and protic solvents. These conditions allow for the reaction to be reversible, establishing an equilibrium that ultimately favors the most stable product. udel.edumasterorganicchemistry.com

By systematically varying these parameters and analyzing the product distribution over time, researchers can map the reaction's energy landscape. For example, a reaction might initially form the kinetic product, which then slowly isomerizes to the more stable thermodynamic product if the conditions allow for equilibration. Rate analysis helps to determine the activation energies for these different pathways and provides a quantitative understanding of the factors that govern selectivity.

Table 3: Factors Influencing Enolate Reaction Pathways

| Factor | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale |

| Base | Strong, bulky (e.g., LDA) | Weaker, non-bulky (e.g., NaOEt) | Strong bases ensure rapid and irreversible deprotonation; weaker bases allow for equilibrium. udel.edumasterorganicchemistry.com |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temp. or above) | Low temperature prevents equilibration to the thermodynamic product. bham.ac.uk |

| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) | Protic solvents can facilitate proton exchange, allowing for equilibration. |

Future Research Directions and Emerging Paradigms in Vinylogous Enolate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A primary objective in advancing the chemistry of vinylogous enolates such as Sodium;3-methoxy-3-oxoprop-1-en-1-olate is the creation of innovative catalytic systems that offer superior control over reactivity and stereoselectivity. While significant progress has been made with organocatalysis and metal-based catalysis, emerging strategies are expected to push the boundaries of what is currently achievable. biosynth.comnih.gov

Recent studies on related vinylogous α-ketoester enolates have highlighted the efficacy of chiral bifunctional organocatalysts in promoting asymmetric Michael additions. nih.govrsc.org These catalysts, often featuring both a Lewis base and a hydrogen-bonding moiety, can activate both the nucleophile and the electrophile, leading to high enantioselectivity. Future work will likely focus on designing catalysts tailored for specific vinylogous enolates, including those with varying substitution patterns, to further enhance the efficiency and selectivity of these transformations.

The exploration of cooperative catalysis, where two or more different catalysts work in concert to promote a reaction, is another promising avenue. biosynth.com This approach can enable transformations that are not possible with a single catalyst and can lead to improved stereocontrol. For instance, the combination of a chiral amine catalyst for iminium ion formation with a Lewis acid to activate a vinylogous nucleophile could provide a powerful tool for complex molecule synthesis.

Photoredox catalysis is also emerging as a powerful method for generating and reacting radical intermediates under mild conditions. The application of this technology to vinylogous systems could unlock novel reactivity patterns that are complementary to traditional two-electron pathways. Research in this area may lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Comparison of Catalytic Strategies for Asymmetric Vinylogous Michael Additions

| Catalytic System | Catalyst Loading (mol%) | Regioselectivity | Enantioselectivity (% ee) | Key Advantages |

|---|---|---|---|---|

| Chiral Bifunctional Organocatalyst | 0.1 - 1.0 | High (α-addition) | 94 - 99 | Low catalyst loading, excellent enantioselectivity. nih.gov |

| Chiral Phosphoric Acids | - | - | High | Effective for various nucleophiles. |

| Cooperative Catalysis | - | High | High | Enables challenging transformations. biosynth.com |

Exploration of Unconventional Reactivity Modes and Synthetic Transformations

Beyond established reaction types like Michael and aldol (B89426) additions, future research is expected to uncover unconventional reactivity modes for vinylogous enolates. This includes their participation in higher-order cycloaddition reactions, cascade processes, and remote functionalization strategies.

For example, vinylogous enolates can potentially act as four-carbon building blocks in [4+2] or [4+3] cycloadditions, providing rapid access to complex cyclic systems. The development of catalysts that can control the regioselectivity and stereoselectivity of these transformations is a key challenge. N-heterocyclic carbene (NHC) organocatalysis has shown promise in promoting formal [3+2] and [4+2] annulations of related systems. acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach to molecular synthesis. Designing cascades that incorporate the reactivity of vinylogous enolates could lead to the rapid assembly of intricate molecular scaffolds from simple precursors. An example could be a domino vinylogous Michael/aldol reaction to construct polycyclic structures with multiple stereocenters. nih.gov

Furthermore, the concept of vinylogy allows for the transmission of electronic effects over a conjugated system, enabling functionalization at positions remote from the primary activating group. nih.gov Future work will likely focus on developing catalytic systems that can precisely control the site of reaction (e.g., α, γ, or ε) in extended vinylogous systems, providing access to a wider range of substituted products.

Applications in Sustainable Chemistry and Flow Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. Future research on vinylogous enolates will undoubtedly emphasize the development of more sustainable processes. This includes the use of greener solvents, the development of recyclable catalysts, and the design of reactions with high atom economy. Green chemistry metrics, such as the E-Factor and Process Mass Intensity (PMI), will be crucial in evaluating the environmental impact of new synthetic methods. nih.govmdpi.comresearchgate.net

Flow chemistry is a powerful technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to reactions involving vinylogous enolates is a promising area of research. For instance, the rapid mixing and precise temperature control offered by microreactors can enhance the selectivity of fast reactions and allow for the safe handling of highly reactive intermediates. nih.gov

Recent examples have demonstrated the successful implementation of flow chemistry for aldol and Michael addition reactions. nih.gov Future work will likely focus on developing integrated flow systems for multi-step syntheses involving vinylogous enolates, as well as the immobilization of catalysts on solid supports for use in continuous flow reactors. This approach would not only improve the efficiency and sustainability of the process but also facilitate catalyst recycling.

Table 2: Green Chemistry Metrics for Process Evaluation

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | 1 |

By focusing on these future research directions, the scientific community can continue to unlock the full synthetic potential of vinylogous enolates like This compound , leading to the development of more efficient, selective, and sustainable methods for the synthesis of valuable chemical compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 3-methoxy-3-oxoprop-1-en-1-olate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves deprotonation of the corresponding enolic acid (3-methoxy-3-oxoprop-1-en-1-ol) using sodium methoxide in anhydrous methanol. Reaction progress should be monitored via thin-layer chromatography (TLC) or -NMR to track enolate formation. To optimize yield, maintain inert conditions (argon/nitrogen atmosphere) to prevent moisture absorption, which can hydrolyze the product. Purity can be enhanced by recrystallization from dry ethanol or via vacuum sublimation. Safety protocols, including handling hygroscopic reagents and avoiding ignition sources, must be followed .

Q. How should researchers safely handle and store Sodium 3-methoxy-3-oxoprop-1-en-1-olate to prevent degradation or hazardous incidents?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon) at 2–8°C to minimize hydrolysis and oxidative degradation. Use flame-resistant containers and avoid contact with moisture or acidic vapors. During handling, wear nitrile gloves, goggles, and a lab coat. Emergency protocols for accidental exposure include rinsing skin/eyes with water and consulting a physician with the safety data sheet .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Sodium 3-methoxy-3-oxoprop-1-en-1-olate, and how can conflicting data be resolved?

- Methodological Answer :

- -NMR : Confirm the enolate resonance (δ 170–190 ppm for the carbonyl group).

- IR Spectroscopy : Identify the conjugated enolate C=O stretch (~1600 cm) and absence of free -OH bands.

- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+Na]).

- Contradiction Resolution : If discrepancies arise (e.g., unexpected carbonyl signals), cross-validate with X-ray crystallography (using SHELX ) or elemental analysis.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of Sodium 3-methoxy-3-oxoprop-1-en-1-olate in different solvent environments?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation ) to model the enolate’s electron density distribution. Solvent effects (e.g., methanol vs. THF) can be incorporated via the polarizable continuum model (PCM). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic reactivity. Validate computational results against experimental UV-Vis spectra or cyclic voltammetry data.

Q. What strategies are recommended for resolving contradictions in crystallographic data obtained for Sodium 3-methoxy-3-oxoprop-1-en-1-olate using software like SHELX?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.

- Refinement in SHELXL : Use constraints for thermal parameters of the sodium ion (disordered in polar solvents) and enforce hydrogen-bonding geometry.

- Validation : Compare hydrogen-bonding motifs (e.g., R(8) patterns) with graph-set analysis . If residual electron density persists, test twinning models or alternative space groups.

Q. How do intermolecular hydrogen-bonding interactions influence the supramolecular assembly of Sodium 3-methoxy-3-oxoprop-1-en-1-olate in the solid state?

- Methodological Answer : Analyze crystal packing using Mercury or OLEX2 to identify key hydrogen bonds (e.g., between enolate oxygens and sodium-coordinated methanol). Graph-set notation (e.g., chains or rings) quantifies these interactions. Variable-temperature XRD can assess thermal stability of the lattice, while Hirshfeld surfaces map contact contributions.

Q. What quality control protocols are essential to ensure batch-to-batch consistency in the synthesis of Sodium 3-methoxy-3-oxoprop-1-en-1-olate for reproducible research outcomes?

- Methodological Answer :

- Purity Assessment : Use USP-grade reagents and validate via HPLC (C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Confirm Na content (±0.3% tolerance) via ICP-MS.

- Batch Records : Document reaction parameters (temperature, stirring rate) and storage conditions. Cross-reference with spectroscopic libraries for consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.